N-(4-carbamoylphenyl)-3,4,5-trimethoxybenzamide
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Overview
Description
N-(4-carbamoylphenyl)-3,4,5-trimethoxybenzamide is a chemical compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by the presence of a carbamoyl group attached to a phenyl ring, which is further connected to a benzamide moiety substituted with three methoxy groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-carbamoylphenyl)-3,4,5-trimethoxybenzamide can be achieved through a multi-step process. One common method involves the reaction of 4-nitrobenzoyl chloride with 4-aminobenzoyl amide to form an intermediate, which is then reduced to yield the desired compound . The reaction conditions typically involve the use of solvents such as dimethylformamide and catalysts like palladium on carbon for the reduction step .
Industrial Production Methods
For industrial production, the synthetic pathway is optimized to improve yields and reduce costs. This often involves the use of safer and more efficient solvents and reagents. The process may also be scaled up using continuous flow reactors to enhance production efficiency .
Chemical Reactions Analysis
Types of Reactions
N-(4-carbamoylphenyl)-3,4,5-trimethoxybenzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: The methoxy groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Various nucleophiles can be used for substitution reactions under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction typically produces amines .
Scientific Research Applications
N-(4-carbamoylphenyl)-3,4,5-trimethoxybenzamide has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential as an enzyme inhibitor.
Medicine: Investigated for its therapeutic potential in treating diseases such as cancer and viral infections.
Mechanism of Action
The mechanism of action of N-(4-carbamoylphenyl)-3,4,5-trimethoxybenzamide involves its interaction with specific molecular targets. For instance, it may inhibit enzymes by binding to their active sites, thereby blocking their activity. The compound’s effects are mediated through various biochemical pathways, which are currently under investigation .
Comparison with Similar Compounds
Similar Compounds
4-aminobenzoylbenzamide: An intermediate in the synthesis of pigments.
Para-aminobenzoic acid: Used in the production of folate and sunscreens.
Uniqueness
N-(4-carbamoylphenyl)-3,4,5-trimethoxybenzamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its trimethoxybenzamide moiety differentiates it from other similar compounds, making it a valuable molecule for various applications .
Properties
IUPAC Name |
N-(4-carbamoylphenyl)-3,4,5-trimethoxybenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O5/c1-22-13-8-11(9-14(23-2)15(13)24-3)17(21)19-12-6-4-10(5-7-12)16(18)20/h4-9H,1-3H3,(H2,18,20)(H,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QANGDKBNQAXTOF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C(=O)NC2=CC=C(C=C2)C(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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